N-(4-nitrophenyl)methanesulfonamide
Overview
Description
“N-(4-nitrophenyl)methanesulfonamide” is a compound that is functionally related to a 4-nitroaniline . It is a sulfonamide, an aromatic ether, and a C-nitro compound .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of ongoing research . A significant number of papers are published annually on new general methods for their synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C8H10N2O6S2 . The InChI code is InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 134 Ų . The compound has a complexity of 469 .Scientific Research Applications
1. Electroanalytical Studies
N-(4-nitrophenyl)methanesulfonamide, a derivative of nimesulide, exhibits properties that are both reducible at the mercury electrode and oxidizable at the glassy carbon electrode. These electroanalytical characteristics enable its use in the development of methods for determining nimesulide in pharmaceutical dosage forms, showing significant accuracy and precision in such analyses (Álvarez-Lueje et al., 1997).
2. Crystal and Spectroscopic Analysis
Structural and spectroscopic studies of 4-nitrophenyl[bis(ethylsulfonyl)]methane complexes reveal the formation of ion pairs and hydrogen bonds, offering insights into its molecular interactions and structural behavior. These findings are instrumental in understanding the compound's behavior in different environments and can be leveraged in various research applications (Binkowska et al., 2001).
3. Electron Ionization and Fragmentation Studies
Investigations into the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide upon electron ionization offer valuable insights into the compound's stability and reactivity under specific conditions. These studies are crucial for predicting how the compound behaves under different analytical techniques, which is essential for its application in scientific research (Danikiewicz, 1997).
4. Radiosynthesis for Imaging Applications
This compound analogs have been synthesized for potential use in positron emission tomography (PET) imaging. These radiotracers aim to image aromatase expression in breast cancer, demonstrating the compound's potential application in medical diagnostics and research (Wang et al., 2010).
Mechanism of Action
Target of Action
N-(4-nitrophenyl)methanesulfonamide primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition disrupts the production of prostaglandins that would otherwise contribute to inflammation and pain.
properties
IUPAC Name |
N-(4-nitrophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHDVUAWILBRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405590 | |
Record name | N-(4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5825-62-7 | |
Record name | N-(4-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITROMETHANESULFONANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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